molecular formula C14H27NO2 B12602803 N,N-Diethyl-3-methyl-2-oxononanamide CAS No. 884508-02-5

N,N-Diethyl-3-methyl-2-oxononanamide

Cat. No.: B12602803
CAS No.: 884508-02-5
M. Wt: 241.37 g/mol
InChI Key: OTKUMPAAEOVRDW-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methyl-2-oxononanamide is an organic compound with the molecular formula C14H27NO2 It is a derivative of nonanoic acid and is characterized by the presence of an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-3-methyl-2-oxononanamide can be synthesized through the reaction of nonanoic acid with N,N-diethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-methyl-2-oxononanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Nonanoic acid derivatives.

    Reduction: N,N-Diethyl-3-methyl-2-aminononanamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-3-methyl-2-oxononanamide has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methyl-2-oxononanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The compound may also interact with cell membranes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide:

    N,N-Dimethylformamide (DMF): A solvent used in various chemical reactions.

    N,N-Diethylformamide (DEF): Another solvent with similar properties to DMF.

Uniqueness

N,N-Diethyl-3-methyl-2-oxononanamide is unique due to its specific structure, which combines the properties of nonanoic acid derivatives with the functional versatility of amides. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

884508-02-5

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

N,N-diethyl-3-methyl-2-oxononanamide

InChI

InChI=1S/C14H27NO2/c1-5-8-9-10-11-12(4)13(16)14(17)15(6-2)7-3/h12H,5-11H2,1-4H3

InChI Key

OTKUMPAAEOVRDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(=O)C(=O)N(CC)CC

Origin of Product

United States

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